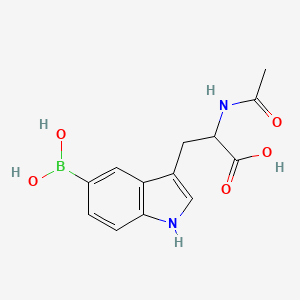
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid is a compound that features an indole ring substituted with a boronic acid group and an acetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid or boronate ester and a palladium catalyst.
Acetylation: The acetamido group is introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic ester or borate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes that have a serine or threonine residue in their active site.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Lacks the boronic acid group but has similar structural features.
2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
The presence of both the boronic acid and acetamido groups in 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid makes it unique. The boronic acid group allows for specific interactions with enzymes, while the acetamido group can enhance the compound’s stability and solubility.
Propiedades
Fórmula molecular |
C13H15BN2O5 |
|---|---|
Peso molecular |
290.08 g/mol |
Nombre IUPAC |
2-acetamido-3-(5-borono-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15BN2O5/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14(20)21)5-10(8)11/h2-3,5-6,12,15,20-21H,4H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
FELYXGNXKOIWOJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


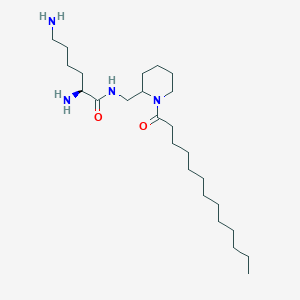
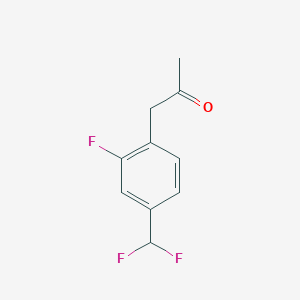
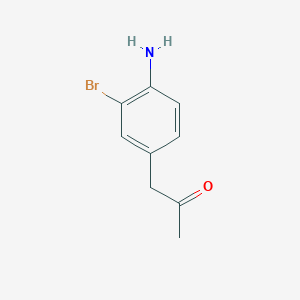
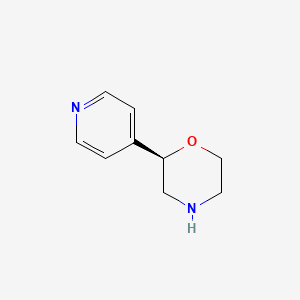

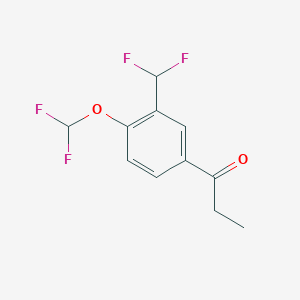
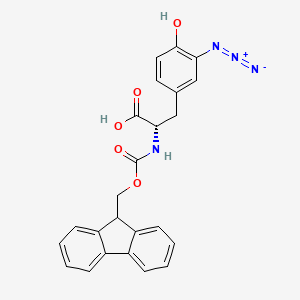
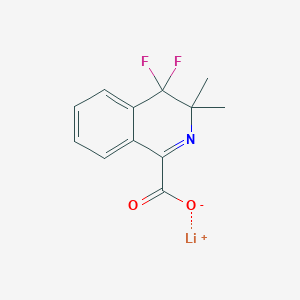
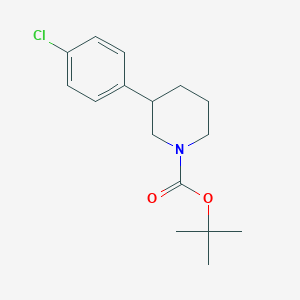
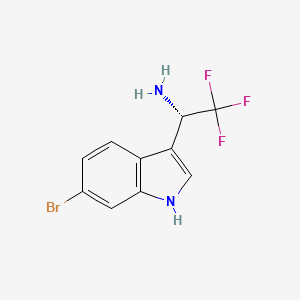
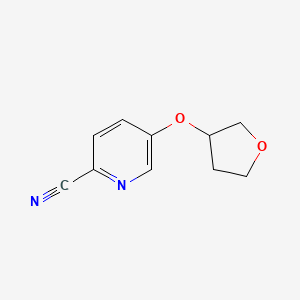
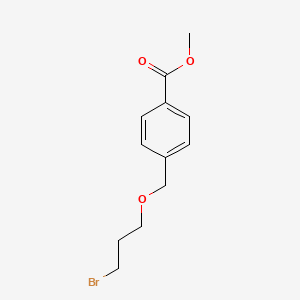
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
